molecular formula C16H23NO4 B3196931 n-Boc-n-methyl-(r)-homophenylalanine CAS No. 1001646-83-8

n-Boc-n-methyl-(r)-homophenylalanine

Cat. No. B3196931
CAS RN: 1001646-83-8
M. Wt: 293.36 g/mol
InChI Key: YNXLVCPGFCPBNQ-CYBMUJFWSA-N
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Description

The compound “n-Boc-n-methyl-®-homophenylalanine” is a type of amino acid derivative. It is commonly used in peptide synthesis . The “Boc” in its name refers to the tert-butoxycarbonyl (Boc) group, which is a widely used protecting group in organic synthesis for the protection of amino groups .


Synthesis Analysis

The synthesis of “n-Boc-n-methyl-®-homophenylalanine” involves the use of the Boc protecting group. The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . A simple, rapid, and efficient N-Boc protection of amines can be achieved under ultrasound irradiation and catalyst-free conditions . This method offers several advantages such as excellent yield, short reaction time, mild conditions, and the absence of any auxiliary substances .


Chemical Reactions Analysis

The Boc group can be removed (deprotected) from the amino acid under certain conditions. One method for the selective deprotection of the N-Boc group uses oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .


Physical And Chemical Properties Analysis

The physical and chemical properties of “n-Boc-n-methyl-®-homophenylalanine” would depend on its specific structure. For example, Boc-protected amino acids are generally stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

properties

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17(4)13(14(18)19)11-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXLVCPGFCPBNQ-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](CCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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